10,10'-Dibromo-9,9'-bianthracene
Overview
Description
Synthesis Analysis
The synthesis of 10,10'-Dibromo-9,9'-bianthracene and related compounds involves halogenation reactions, where specific conditions enable the introduction of bromine atoms into the anthracene framework. Studies such as the work by Tannaci et al. (2007) on the synthesis of halogenated anthracene derivatives, including dibromoanthracenes, highlight the development of optimized routes for synthesizing these compounds. This involves starting from commercially available precursors and employing conditions conducive to selective bromination at the desired positions on the anthracene core (Tannaci, Noji, McBee, & Tilley, 2007).
Molecular Structure Analysis
The molecular structure of 10,10'-Dibromo-9,9'-bianthracene and its analogs has been extensively studied using techniques such as X-ray diffraction. The crystal structure analysis reveals information about the planarity, conformation, and intermolecular interactions within the solid state. For instance, studies on similar dibromoanthracene compounds show that the presence of halogen atoms influences the crystal packing and molecular conformation, leading to distinct structural motifs and non-planarity in some cases. This structural information is crucial for understanding the reactivity and properties of these compounds (Becker, Langer, Sieler, & Becker, 1992).
Chemical Reactions and Properties
10,10'-Dibromo-9,9'-bianthracene participates in various chemical reactions, leveraging its bromine atoms for further functionalization. These reactions include coupling reactions (e.g., Suzuki coupling) to introduce various substituents, which significantly affect the electronic and photophysical properties of the resulting compounds. The ability to undergo such reactions makes dibromoanthracene derivatives valuable building blocks in organic synthesis and material science (Lin, Wu, & Liu, 2009).
Physical Properties Analysis
The physical properties of 10,10'-Dibromo-9,9'-bianthracene, including melting point, solubility, and crystallinity, are influenced by its molecular structure and substituents. These properties are essential for processing and application in material science. For example, the crystallinity and melting point can affect the compound's suitability for use in organic electronic devices, where solid-state order and thermal stability are crucial.
Chemical Properties Analysis
The chemical properties of 10,10'-Dibromo-9,9'-bianthracene, such as its reactivity, electronic structure, and photophysical behavior, are key to its applications in organic electronics and photonics. The presence of bromine atoms allows for further functionalization, affecting the compound's electronic properties, such as energy levels, charge transport, and emissive behavior. Studies on dibromoanthracene derivatives have shown that substitution patterns and the nature of substituents significantly impact these electronic properties, enabling the tuning of the compound's behavior for specific applications (Zhang, Chi, Xu, Jiang, Zhou, Zhang, Liu, & Xu, 2012).
Scientific Research Applications
1. Synthesis of Graphene Nanoribbons
- Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
- Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .
3. Synthesis of Long and Oriented Graphene Nanoribbons
- Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
- Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .
4. Bandgap Engineering
- Application Summary: DBBA is used in bandgap engineering to create semiconductor heterostructure devices that perform processes such as resonant tunnelling and solar energy conversion .
5. Synthesis of Armchair Graphene Nanoribbons
- Application Summary: DBBA molecules are used in the synthesis of armchair graphene nanoribbons on Ag (111). This process involves the role of organometallic intermediates .
6. Graphene Nanoribbon Synthesis on Au (110)
- Application Summary: DBBA molecules are used in the synthesis of graphene nanoribbons (GNRs) on Au (110). This process involves a thermally activated procedure where these molecular precursors polymerize and eventually form GNRs with atomically controlled shape and width .
7. Semiconductor Heterostructure Devices
Safety And Hazards
Future Directions
The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .
properties
IUPAC Name |
9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNLGXEAGTSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569912 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,10'-Dibromo-9,9'-bianthracene | |
CAS RN |
121848-75-7 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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